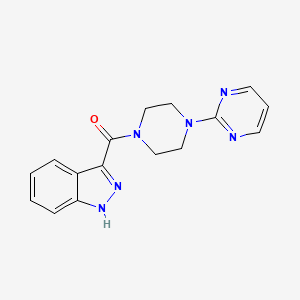
1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone”, also known as JNJ-42847922, is a novel compound that has shown promise in various scientific and medical applications. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research has shown that derivatives of 1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone have been synthesized and evaluated for various biological activities. For instance, Farag and Fahim (2019) explored the synthesis of novel pyrazole and pyrimidine derivatives, showing significant in vitro antitumor activity against the MCF-7 cell line, along with high antimicrobial and antioxidant activities (Farag & Fahim, 2019). Another study by Balwe and Jeong (2018) developed a concise and efficient one-pot synthesis of novel N-fused tricyclic derivatives via the Groebke-Blackburn-Bienaymé (GBB) reaction, yielding 2-aryl-5H-imidazo[1,2-b]indazol-3-amine derivatives (Balwe & Jeong, 2018).
Antitubercular Potential
A series of indazol-2-yl(pyridin-4-yl)methanones derived from anti-tubercular drug isoniazid exhibited moderate anti-tubercular activity against Mycobacterium tuberculosis, suggesting their potential as anti-tubercular agents (Napoleon et al., 2015).
Antimicrobial Activity
Patel et al. (2011) synthesized new pyridine derivatives showing variable and modest antimicrobial activity against investigated bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticancer Agents
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with significant anticancer activity, surpassing that of the reference drug doxorubicin, indicating their potential as anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Enzyme Inhibitors
Morera et al. (2012) prepared a series of compounds tested on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), identifying potent inhibitors that could be significant in the study of endocannabinoid signaling pathways (Morera et al., 2012).
Zukünftige Richtungen
The future directions for research on 1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone could include further exploration of its therapeutic potential, detailed study of its mechanism of action, and development of new drugs based on its structure. It is also important to further investigate its safety and potential hazards .
Wirkmechanismus
Target of Action
The primary target of 1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity . This inhibition disrupts the PI3K/Akt signaling pathway, which is often deregulated in various types of tumors .
Biochemical Pathways
The compound affects the PI3K/Akt signaling pathway . This pathway is crucial for many cellular functions, including growth, proliferation, differentiation, motility, survival and intracellular trafficking. The disruption of this pathway by the compound can lead to the inhibition of these functions, particularly in cancer cells where this pathway is often deregulated .
Result of Action
The result of the action of this compound is the inhibition of the PI3K/Akt signaling pathway . This leads to the disruption of various cellular functions, including growth, proliferation, and survival, particularly in cancer cells . This can result in the inhibition of tumor growth and potentially the death of cancer cells .
Biochemische Analyse
Biochemical Properties
Indazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific functional groups present in the indazole derivative.
Cellular Effects
Some indazole derivatives have been found to inhibit the activity of certain enzymes, leading to changes in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-15(14-12-4-1-2-5-13(12)19-20-14)21-8-10-22(11-9-21)16-17-6-3-7-18-16/h1-7H,8-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIZWUCXVMFGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone](/img/structure/B2976062.png)
![4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2976063.png)

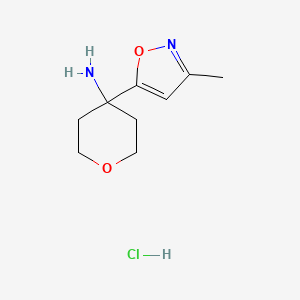

![6-[5-[2-(2-Bromophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2976072.png)
![ethyl 4-[benzyl(propan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2976074.png)

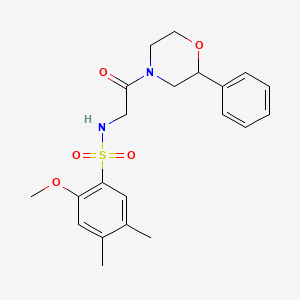

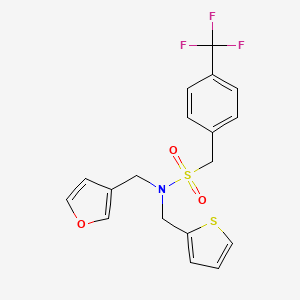
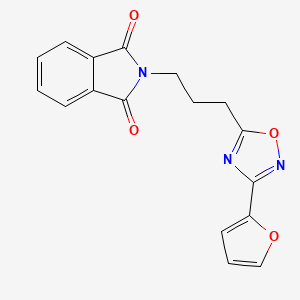
![2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone](/img/structure/B2976084.png)